molecular formula C16H10Cl2O3 B12924065 2,5-Dichlorophenyl 2H-chromene-3-carboxylate

2,5-Dichlorophenyl 2H-chromene-3-carboxylate

Cat. No.: B12924065
M. Wt: 321.2 g/mol
InChI Key: XYVVGYGBYZYCEU-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring and a carboxylate group at the 3 position of the chromene ring. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base to form the corresponding chromene derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichlorophenyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichlorophenyl 2H-chromene-3-carboxylate is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to improved biological activity .

Properties

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

(2,5-dichlorophenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H10Cl2O3/c17-12-5-6-13(18)15(8-12)21-16(19)11-7-10-3-1-2-4-14(10)20-9-11/h1-8H,9H2

InChI Key

XYVVGYGBYZYCEU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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